Methyl 5-(3-chlorophenyl)nicotinate
Description
Methyl 5-(3-chlorophenyl)nicotinate is a nicotinic acid derivative featuring a methyl ester group at the pyridine ring’s carboxyl position and a 3-chlorophenyl substituent at the 5-position. This compound belongs to a class of aromatic heterocycles with applications in medicinal chemistry and material science.
Properties
CAS No. |
893734-67-3 |
|---|---|
Molecular Formula |
C13H10ClNO2 |
Molecular Weight |
247.67 g/mol |
IUPAC Name |
methyl 5-(3-chlorophenyl)pyridine-3-carboxylate |
InChI |
InChI=1S/C13H10ClNO2/c1-17-13(16)11-5-10(7-15-8-11)9-3-2-4-12(14)6-9/h2-8H,1H3 |
InChI Key |
KJVOSFMLXLCEIL-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=CN=CC(=C1)C2=CC(=CC=C2)Cl |
Canonical SMILES |
COC(=O)C1=CN=CC(=C1)C2=CC(=CC=C2)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Comparison
The structural analogs of Methyl 5-(3-chlorophenyl)nicotinate vary in substituent positions, core heterocycles, and functional groups. Key examples include:
Key Observations :
- Substituent Position : The 3-chlorophenyl group in this compound may confer distinct electronic and steric effects compared to its 4-chlorophenyl isomer (e.g., altered dipole moments or binding affinities in biological targets) .
- Core Heterocycle : Replacing the nicotinate core with oxazole (as in Methyl 5-(3-chlorophenyl)oxazole-4-carboxylate) modifies the molecule’s hydrogen-bonding capacity and metabolic stability .
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